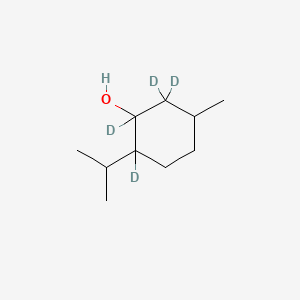

(+/-)-Menthol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,2,6-tetradeuterio-3-methyl-6-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i6D2,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-JKQVIGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(CCC(C1([2H])O)([2H])C(C)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(+/-)-Menthol stereoisomers and enantiomers explained

An In-depth Technical Guide on the Stereoisomers and Enantiomers of (+/-)-Menthol for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound Stereoisomers

Menthol (B31143), a cyclic monoterpene alcohol, is a molecule of significant interest in the pharmaceutical, food, and cosmetic industries due to its distinct minty aroma and cooling sensation. The molecular structure of menthol (2-isopropyl-5-methylcyclohexanol) contains three chiral centers, giving rise to 2³ or eight possible stereoisomers. These stereoisomers exist as four pairs of enantiomers: menthol, isomenthol, neomenthol, and neoisomenthol. Each pair consists of a dextrorotatory (+) and levorotatory (-) form. The spatial arrangement of the hydroxyl, isopropyl, and methyl groups on the cyclohexane (B81311) ring dictates the stereoisomer and profoundly influences its physicochemical properties and biological activity. The most naturally abundant and widely recognized isomer is (-)-menthol, which exhibits the strongest cooling properties.

This technical guide provides a comprehensive overview of the eight stereoisomers of menthol, detailing their chemical properties, biological activities, and the experimental methodologies used for their analysis.

Data Presentation: Physicochemical Properties of Menthol Stereoisomers

The distinct three-dimensional structures of the menthol stereoisomers lead to variations in their physical properties. These differences are crucial for their separation and identification.

| Stereoisomer | IUPAC Name | Configuration | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |

| (-)-Menthol | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1R, 2S, 5R | 42-45 | 212 | -50° (in ethanol) |

| (+)-Menthol | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1S, 2R, 5S | 42-43 | 212 | +50° (in ethanol) |

| (-)-Isomenthol | (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1R, 2S, 5S | 81.5 | 218 | -24° (in ethanol) |

| (+)-Isomenthol | (1S,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1S, 2R, 5R | 77-83[1] | 215-219[2] | +24° (in ethanol) |

| (-)-Neomenthol | (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1R, 2R, 5S | -17 | 212 | -16° (in ethanol) |

| (+)-Neomenthol | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1S, 2S, 5R | -22[3] | 95 (at 12 mmHg)[3] | +16° (in ethanol) |

| (-)-Neoisomenthol | (1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1S, 2S, 5S | -12 | 214 | Data not readily available |

| (+)-Neoisomenthol | (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1R, 2R, 5R | -1[4] | 214-215[4] | +1.8° (in ethanol) |

Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions.

Biological Activity and Receptor Interactions

The biological effects of menthol stereoisomers are highly dependent on their specific three-dimensional structure, which governs their interactions with biological targets.

TRPM8 Receptor Activation and Cooling Sensation

The primary mechanism for the cooling sensation induced by menthol is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] (-)-Menthol is the most potent agonist of the TRPM8 receptor.[5] The binding of menthol to TRPM8 is thought to stabilize the open state of the channel, leading to an influx of calcium and sodium ions. This influx depolarizes sensory neurons, which then transmit a signal to the brain that is perceived as a cooling sensation.[5]

| Stereoisomer | EC50 (µM) for TRPM8 Activation |

| (-)-Menthol | 62.64 ± 1.2 |

| (+)-Neomenthol | 206.22 ± 11.4 |

Data from whole-cell patch-clamp recordings.

GABA-A Receptor Modulation

Some menthol stereoisomers have been shown to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Notably, studies have indicated that (+)-menthol is the active stereoisomer, stimulating the binding of allosteric GABA-A receptor ligands in a dose-dependent manner.[6][7] This suggests that the (1S,2R,5S)-configuration is crucial for this activity.[7] The potentiation of GABA-A receptor activity can lead to sedative, anxiolytic, and anticonvulsant effects.

Analgesic Properties

The analgesic effects of menthol are also stereoselective. (-)-Menthol has been shown to possess significant analgesic properties, while (+)-menthol is largely inactive in this regard. This effect is believed to be mediated, at least in part, by the activation of κ-opioid receptors.

| Treatment Group | Dose (mg/kg, p.o.) | Latency Time (seconds) at 30 min (Mean ± SEM) |

| Vehicle (Control) | - | 15.2 ± 0.8 |

| (-)-Menthol | 10 | 28.3 ± 1.5* |

| (+)-Menthol | 10 | 16.1 ± 0.9 |

*p < 0.01 compared to vehicle-treated mice in a hot-plate test.

Experimental Protocols

Protocol 1: Stereoisomer Separation by Chiral Gas Chromatography-Mass Spectrometry (GC/MS)

This method allows for the separation and quantification of the eight stereoisomers of menthol in a mixture.

Methodology:

-

Sample Preparation: Dissolve the menthol-containing sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph equipped with a mass spectrometer detector.

-

GC Column: Employ a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™), which is capable of separating enantiomers.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at a rate of 2°C/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify each stereoisomer based on its unique retention time. Confirm the identity by comparing its mass spectrum to a reference library. Quantify the amount of each isomer by integrating the area of its corresponding peak.

Protocol 2: Hot-Plate Test for Analgesic Activity in Mice

This protocol is used to assess the central analgesic activity of menthol stereoisomers by measuring the response latency to a thermal stimulus.

Methodology:

-

Animals: Use male Swiss albino mice (20-25 g). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Preparation: Prepare a suspension of the menthol stereoisomer in a suitable vehicle (e.g., 1% carboxymethylcellulose in saline).

-

Apparatus: Use a commercially available hot-plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Administer the test compound or vehicle to the mice (e.g., orally or intraperitoneally).

-

At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse individually on the hot plate.

-

Record the latency time, which is the time taken for the mouse to exhibit a nocifensive response (e.g., licking its paws or jumping).

-

To prevent tissue damage, a cut-off time of 30 or 45 seconds is typically employed.

-

-

Data Analysis: A significant increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

Protocol 3: GABA-A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of menthol stereoisomers to the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation three times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A known concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]-muscimol or [³H]-flunitrazepam).

-

Increasing concentrations of the unlabeled menthol stereoisomer.

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., GABA).

-

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the menthol stereoisomer that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Stereoisomeric Relationships of Menthol

Caption: Stereochemical relationships between the eight menthol isomers.

TRPM8 Signaling Pathway for Cooling Sensation

Caption: Signaling pathway of menthol-induced cooling via TRPM8 activation.

Experimental Workflow for Chiral GC/MS Analysis

Caption: Experimental workflow for the chiral GC/MS analysis of menthol stereoisomers.

Modulation of GABA-A Receptor by (+)-Menthol

Caption: Positive allosteric modulation of the GABA-A receptor by (+)-menthol.

Stereoselective Synthesis of Menthol Isomers

The demand for enantiomerically pure (-)-menthol for its superior cooling properties has driven the development of various stereoselective synthesis strategies. Industrial processes often rely on asymmetric synthesis to avoid the separation of unwanted stereoisomers.

-

Symrise Process: This process starts with the synthesis of thymol (B1683141) from m-cresol. Thymol is then hydrogenated to produce a mixture of menthol stereoisomers. Racemic menthol is isolated, and the desired (-)-menthol is obtained through resolution.

-

Takasago Process: This highly efficient process utilizes an asymmetric isomerization of an allylic amine, catalyzed by a rhodium-BINAP complex, to create the desired stereochemistry early in the synthesis. This is followed by hydrolysis and cyclization to form isopulegol (B1217435), which is then hydrogenated to (-)-menthol.

-

BASF Process: This route starts from citral, which is obtained from geraniol (B1671447) or nerol. Citral is hydrogenated to citronellal, which is then cyclized to isopulegol. The different isomers of isopulegol can be separated and hydrogenated to the corresponding menthol stereoisomers.

The choice of synthetic route depends on factors such as the availability of starting materials, the desired stereoisomer, and economic considerations. For researchers, the reduction of menthone and its derivatives with various reducing agents provides a classic example of diastereoselective synthesis, where the choice of reagent and reaction conditions can favor the formation of one diastereomer over another.

Conclusion

The eight stereoisomers of menthol offer a compelling case study in the importance of stereochemistry in determining the physicochemical properties and biological activity of a molecule. The profound differences in cooling sensation, analgesic effects, and receptor interactions among the isomers underscore the need for stereospecific analysis and synthesis, particularly in the context of drug development and sensory science. This guide provides a foundational resource for professionals in these fields, offering key data, detailed experimental protocols, and a clear visualization of the underlying molecular mechanisms.

References

- 1. Buy Simson - (+)-Isomenthol [simsonchemie.com]

- 2. Buy Isomenthol | 3623-52-7 [smolecule.com]

- 3. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]

- 4. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Neoisomenthol | C10H20O | CID 1715097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dextro-neomenthol, 2216-52-6 [thegoodscentscompany.com]

Physical and chemical properties of (+/-)-Menthol

An In-depth Technical Guide to the Physical and Chemical Properties of (+/-)-Menthol

Introduction

This compound, also known as racemic menthol (B31143), is a cyclic monoterpene alcohol. It is a synthetically produced compound that exists as a racemic mixture of its two enantiomers, (+)-menthol and (-)-menthol.[1][2] Natural menthol is primarily the (-)-menthol enantiomer, which is the main component of peppermint oil.[3][4] Racemic menthol is a waxy, crystalline substance that is white or colorless and solid at room temperature.[5][6] It is widely recognized for its characteristic minty aroma and the cooling sensation it produces when applied to the skin or ingested.[7][8] This property has led to its extensive use in pharmaceuticals, cosmetics, and the food industry.[9][10] In pharmaceutical formulations, it is used for its local anesthetic, anti-irritant, and analgesic properties to relieve minor aches, pains, and throat irritation.[8][11] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a look into its primary biological signaling pathway.

Physical Properties

The physical properties of this compound are summarized in the table below. It's important to note that as a racemic mixture, some of its properties, particularly the melting point, can differ from the pure enantiomers due to differences in crystal packing.[1] Racemic menthol has two crystal forms with melting points of 28 °C and 38 °C.[5][6][12]

| Property | Value |

| Appearance | White or colorless crystalline solid.[5][8] |

| Odor | Characteristic minty, peppermint-like odor.[2][13] |

| Melting Point | 34-36 °C[10]; 36-38 °C[5]; 28 °C and 38 °C (two crystal forms)[5][6][12][14] |

| Boiling Point | 216 °C[3][10]; 214.6 °C[5][13]; 211-213 °C[7][9] |

| Density | 0.890 g/cm³ (solid at 25 °C).[2][5][8][10][12][15] |

| Solubility in Water | Slightly soluble[3][8][16]; 434.5 mg/L at 25 °C (estimated)[17]; 420 mg/L at 25 °C (experimental).[17] |

| Solubility in Organic Solvents | Readily soluble in ethanol (B145695), ether, glacial acetic acid, liquid paraffin, and petroleum ether.[3][8][10][14] |

| Vapor Pressure | 0.8 mmHg at 20 °C[2]; 0.032 mmHg at 25 °C (estimated).[17] |

| Refractive Index (n_D^20) | 1.4615.[10][18] |

| Specific Rotation ([\alpha]_D) | Optically inactive, with values between -2° and +2°.[7][14] As a racemic mixture, it has no optical activity.[19] |

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₂₀O.[5][9] |

| Molar Mass | 156.27 g/mol .[9][10] |

| IUPAC Name | (1RS,2SR,5RS)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol. |

| CAS Number | 89-78-1.[5][9] |

| pKa | 15.30 ± 0.60 (Predicted).[10][16] |

| LogP (Octanol/Water) | 3.4 at 37°C[2]; 3.216 (estimated).[17] |

| Reactivity | Reacts as a typical secondary alcohol. It can be oxidized to menthone using agents like chromic acid.[6][8][12] Dehydration with sulfuric acid yields 3-menthene.[6][8][12] |

| Stability | Stable under normal conditions.[15] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the bottom of the tube.

-

Measurement: The capillary tube is placed in the melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.

Gas Chromatography (GC) for Purity Analysis

Principle: Gas chromatography separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The time it takes for a compound to travel through the column to the detector is its retention time, which is characteristic of the compound under specific conditions.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column (e.g., with a cross-linked bonded polyethylene (B3416737) glycol stationary phase).[10]

-

Helium or nitrogen carrier gas.

-

Syringe for sample injection.

-

Vials for sample and standard preparation.

Procedure:

-

Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent like ethanol or methanol.[10][20][21]

-

Instrumental Conditions (Example):

-

Injection: A small volume (e.g., 1 µL) of the prepared sample solution is injected into the GC.

-

Data Acquisition and Analysis: The chromatogram is recorded. The purity of the this compound is determined by comparing the area of the menthol peak to the total area of all peaks in the chromatogram. The identity of the menthol peak can be confirmed by comparing its retention time to that of a pure standard.

Biological Activity and Signaling Pathway

The well-known cooling sensation produced by menthol is due to its interaction with a specific ion channel in the sensory neurons of the skin and mucous membranes.[8]

TRPM8 Receptor Activation

Menthol's biological activity is primarily mediated through the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[22][23][24] TRPM8 is a non-selective cation channel that is activated by cold temperatures (below ~26°C) and cooling agents like menthol and icilin.[22][23]

When menthol binds to the TRPM8 channel, it induces a conformational change that opens the channel pore.[24][25] This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[24] The influx of these positively charged ions leads to depolarization of the cell membrane, which in turn generates an action potential.[24] This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of cold.[23] Interestingly, menthol does not cause an actual decrease in temperature.[8]

The activation of TRPM8 by menthol can also trigger intracellular signaling cascades that can lead to changes in gene expression.[22] This signaling can involve G-proteins and the activation of transcription factors like AP-1.[22]

Stereoisomers of Menthol

Menthol has three chiral centers, resulting in eight possible stereoisomers. This compound is a racemic mixture of the two most stable enantiomers, (+)-menthol and (-)-menthol, where the three bulky groups (isopropyl, methyl, and hydroxyl) are in equatorial positions in the chair conformation of the cyclohexane (B81311) ring.[5][6][12] The different stereoisomers of menthol exhibit varying abilities to activate the TRPM8 receptor, with (-)-menthol being the most potent.[26]

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. DL-Menthol | 89-78-1 [chemicalbook.com]

- 3. kremer-pigmente.com [kremer-pigmente.com]

- 4. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menthol - Wikipedia [en.wikipedia.org]

- 6. Menthol [bionity.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Menthol Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. pernaton.ch [pernaton.ch]

- 12. Menthol [dlab.epfl.ch]

- 13. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Menthol Crystals USP/BP [us.chemicalstore.com]

- 15. chembk.com [chembk.com]

- 16. Page loading... [guidechem.com]

- 17. (±)-menthol, 1490-04-6 [thegoodscentscompany.com]

- 18. Page loading... [guidechem.com]

- 19. US3337643A - Process for preparing optically active menthol - Google Patents [patents.google.com]

- 20. scribd.com [scribd.com]

- 21. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 22. mdpi.com [mdpi.com]

- 23. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. TRPM8 - Wikipedia [en.wikipedia.org]

- 25. Evidence that the cold- and menthol-sensing functions of the human TRPM8 channel evolved separately - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

A Technical Guide to the Spectroscopic Analysis of Racemic Menthol

This document provides an in-depth overview of the spectroscopic data and analytical methodologies for racemic menthol (B31143), a widely used compound in the pharmaceutical, food, and cosmetic industries. The guide is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental protocols for characterization and quality control.

Introduction

Racemic menthol is a mixture of equal parts of the (1R,2S,5R)-(-)-menthol and (1S,2R,5S)-(+)-menthol enantiomers. As a crystalline substance at room temperature, it is known for its characteristic minty aroma and cooling sensation.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for its structural elucidation and purity assessment. This guide presents key spectroscopic data and the protocols used to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of menthol. In an achiral solvent, the spectra of the two enantiomers in racemic menthol are identical.

2.1. Proton (¹H) NMR Data

The ¹H NMR spectrum of menthol provides information about the chemical environment of its hydrogen atoms.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H1 | 3.42 | td |

| H2 | 2.15 | m |

| H3 (ax) | 1.05 | m |

| H3 (eq) | 1.65 | m |

| H4 | 1.40 | m |

| H5 (ax) | 0.90 | m |

| H5 (eq) | 1.68 | m |

| H6 (ax) | 0.98 | m |

| H6 (eq) | 2.25 | m |

| H7 (CH₃) | 0.92 | d |

| H8 (CH) | 1.88 | m |

| H9 (CH₃) | 0.80 | d |

| H10 (CH₃) | 0.95 | d |

| OH | 1.70 | s (broad) |

Note: Data is representative and can vary slightly based on solvent and concentration. Assignments are based on typical menthol spectra and 2D NMR analysis.[2]

2.2. Carbon-¹³ (¹³C) NMR Data

The ¹³C NMR spectrum distinguishes the unique carbon atoms within the menthol structure.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (CHOH) | 71.36 |

| C2 (CH) | 50.01 |

| C3 (CH₂) | 23.02 |

| C4 (CH) | 34.48 |

| C5 (CH₂) | 31.57 |

| C6 (CH₂) | 44.97 |

| C7 (CH₃) | 22.15 |

| C8 (CH) | 25.67 |

| C9 (CH₃) | 20.95 |

| C10 (CH₃) | 15.97 |

Source: Representative data compiled from various sources using CDCl₃ as a solvent.[3][4]

2.3. Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-resolution NMR spectra of menthol.[5]

-

Sample Preparation : Prepare an 18 mM solution of menthol by dissolving approximately 2.0 mg in 700 μL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.[5]

-

Spectrometer Setup :

-

Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) equipped with a standard inverse-detection probe.[4][5]

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This involves adjusting Z1, X, Y, XZ, and YZ shims, followed by Z1, Z2, and the lock phase.[5]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum using proton decoupling. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

2D NMR (Optional) : For complete assignment, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).[5][6]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software (e.g., ACD/NMR Processor, Mnova). This involves Fourier transformation, phase correction, and baseline correction.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of menthol is characterized by the presence of a hydroxyl (-OH) group and saturated C-H bonds.

3.1. IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3360 | O-H stretch (alcohol) | Strong, Broad |

| 2955, 2928, 2870 | C-H stretch (alkane) | Strong |

| 1456, 1368 | C-H bend (CH₂ and CH₃) | Medium |

| 1045, 1025 | C-O stretch (secondary alcohol) | Strong |

Source: Data compiled from multiple references.[7][8][9]

3.2. Experimental Protocol for FTIR Spectroscopy

A common method for obtaining the IR spectrum of solid menthol is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

-

Sample Analysis :

-

Place a small amount of solid racemic menthol powder onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Data Processing : The instrument's software automatically performs the Fourier transform and subtracts the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Racemic menthol has a molecular weight of 156.27 g/mol .[11]

4.1. Mass Spectrometry Data (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity |

| 156 | [M]⁺ (Molecular Ion) | Low |

| 141 | [M - CH₃]⁺ | Moderate |

| 123 | [M - CH₃ - H₂O]⁺ | Low |

| 95 | [C₇H₁₁]⁺ | High |

| 81 | [C₆H₉]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 43 | [C₃H₇]⁺ (Isopropyl) | High (Base Peak) |

Source: Data interpreted from NIST Mass Spectrometry Data Center and other fragmentation pattern analyses.[12][13]

4.2. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile compounds like menthol.[14]

-

Sample Preparation : Dissolve a small amount of menthol in a suitable volatile solvent (e.g., ethanol (B145695) or methanol).

-

GC-MS System : Use a GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.[14]

-

Gas Chromatography :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet (~250 °C), where it is vaporized.[14][15]

-

Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., VF-624ms). The column oven temperature is programmed to ramp (e.g., start at 50°C, ramp to 260°C) to separate menthol from other components.[15]

-

-

Mass Spectrometry :

-

Ionization : As menthol elutes from the GC column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[14]

-

Analysis : The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum.[14]

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as menthol.

Caption: General workflow for the spectroscopic analysis of menthol.

References

- 1. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. pure.mpg.de [pure.mpg.de]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menthol Racemic | CAS Number 89-78-1 [klivon.com]

- 12. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1α,2β,5α)- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Menthol by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

- 15. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Menthol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthol (B31143), a cyclic monoterpene alcohol, has a rich history that intertwines ancient herbal medicine with modern stereochemistry and pharmacology. Its unique cooling sensation, primarily attributed to the naturally occurring (-)-menthol isomer, has made it a compound of significant interest in the pharmaceutical, food, and cosmetic industries. The existence of three chiral centers in its molecular structure gives rise to eight stereoisomers, each with distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the historical milestones in the discovery, isolation, and characterization of menthol and its isomers. It details the classical and contemporary experimental methodologies for their separation and analysis, summarizes their key quantitative properties, and elucidates the primary signaling pathway responsible for its physiological effects.

Historical Overview: From Ancient Herb to Pure Compound

The use of mint plants (genus Mentha) for medicinal purposes dates back millennia. The Ebers Papyrus from ancient Egypt (circa 1550 BC) mentions mint as a remedy for stomach ailments[1]. Evidence also suggests its cultivation and use in Japan for over 2000 years[2]. However, the isolation of its active principle, menthol, is a more recent scientific achievement.

In 1771, the German botanist Hieronymus David Gaubius is credited with the first isolation of menthol from peppermint oil in the Western world[1][2][3]. This marked the beginning of a deeper scientific inquiry into the compound. Throughout the 19th century, scientists like Oppenheim, Beckett, Moriya, and Atkinson contributed to its early characterization[2][3]. The name "menthol" was officially coined by F. L. Alphonse Oppenheim in 1861[3].

A pivotal moment in the history of menthol was the elucidation of its complex stereochemistry. The menthol molecule possesses three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers). The painstaking work to separate and characterize these isomers was accomplished before the advent of modern analytical techniques, with notable contributions from chemist John Read. He and his colleagues utilized classical resolution methods, such as the fractional crystallization of diastereomeric esters like menthyl hydrogen phthalates and succinates, to isolate the individual stereoisomers[4]. This foundational work was crucial for understanding that only the (-)-menthol enantiomer possessed the desirable strong, clean, minty aroma and intense cooling properties[5].

The increasing global demand for menthol, which far exceeded the supply from natural sources, spurred the development of industrial synthesis methods. Companies like Haarmann & Reimer (now part of Symrise) developed processes starting from m-cresol (B1676322) to produce racemic menthol, followed by chiral resolution[3][6]. A landmark achievement in this field was the development of an asymmetric synthesis by a team led by Ryōji Noyori, which earned him the Nobel Prize in Chemistry in 2001. This process allowed for the large-scale production of the single (-)-menthol enantiomer[3].

The Stereoisomers of Menthol

The eight stereoisomers of menthol are grouped into four diastereomeric pairs: menthol, isomenthol, neomenthol, and neoisomenthol. Within each pair, there is a (+) and a (-) enantiomer. The most stable and common isomer, (-)-menthol, has its three bulky substituent groups (hydroxyl, isopropyl, and methyl) in equatorial positions on the cyclohexane (B81311) ring's chair conformation. This specific spatial arrangement is critical for its potent biological activity.

Quantitative Data

The distinct spatial arrangements of the menthol isomers lead to significant differences in their physical properties, which are crucial for their separation and identification.

Table 1: Physicochemical Properties of Menthol Stereoisomers

| Diastereomer | Enantiomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Specific Rotation [α]D (in Ethanol) |

| Menthol | (-)-Menthol | 42-45 | 214.6 | -50°[3][7] |

| (+)-Menthol | 42-43 | 214.6 | +50°[3] | |

| Isomenthol | (-)-Isomenthol | 81.5 | 218 | -24°[3] |

| (+)-Isomenthol | 77-83 | 218-219 | +25.5°[2] | |

| Neomenthol | (-)-Neomenthol | -17 | 212 | -20.8° |

| (+)-Neomenthol | -22 | 212 | +20.8°[8] | |

| Neoisomenthol | (-)-Neoisomenthol | -11 | 214 | -2.2° |

| (+)-Neoisomenthol | -1 | 214-216 | +2.2° | |

| Note: Data compiled from multiple sources. Exact values may vary based on experimental conditions and purity. |

Natural menthol is primarily sourced from the essential oils of Mentha arvensis (corn mint) and Mentha × piperita (peppermint). The composition of these oils can vary significantly based on geography, climate, and cultivar.

Table 2: Typical Composition of Major Components in Mentha Essential Oils

| Compound | Mentha arvensis (% Composition) | Mentha × piperita (% Composition) |

| (-)-Menthol | 53.2 - 82.3[9] | 30.0 - 55.0[10][11] |

| Menthone | 4.98 - 30.2[9] | 14.0 - 32.0[10][11] |

| Isomenthone | 2.1 - 5.65[9][12] | 2.0 - 10.0[11] |

| Menthyl Acetate (B1210297) | 0.5 - 5.3[13] | 3.0 - 5.0[11] |

| Neomenthol | 0.9 - 2.5[13] | 2.5 - 3.5[11] |

| 1,8-Cineole | N/A | 6.0 - 14.0[11] |

| Limonene | 1.2 - 3.3[13] | 1.0 - 5.0[11] |

Experimental Protocols

The isolation, separation, and analysis of menthol isomers have evolved from classical chemical methods to sophisticated chromatographic and enzymatic techniques.

Classical Method: Extraction and Fractional Crystallization of Diastereomeric Esters

This method, pioneered by researchers like John Read, relies on converting the mixture of alcohol isomers into diastereomeric esters, which have different physical properties and can be separated by fractional crystallization[4].

Methodology:

-

Extraction: The essential oil is first obtained from mint leaves (Mentha sp.) via steam distillation.

-

Esterification: The crude oil, containing a mixture of menthol isomers, is reacted with an acid anhydride (B1165640), such as phthalic anhydride or succinic anhydride, in the presence of a base (e.g., pyridine) to form menthyl hydrogen phthalate (B1215562) (or succinate) esters.

-

Fractional Crystallization: The resulting mixture of diastereomeric esters is dissolved in a suitable solvent (e.g., acetone (B3395972) or light petroleum). The solution is slowly cooled, allowing the ester of one specific isomer, which is typically less soluble, to crystallize out.

-

Separation and Purification: The crystals are separated by filtration. The process of recrystallization from the solvent is repeated multiple times to achieve high purity. The purity of each fraction is often monitored by measuring its specific optical rotation.

-

Hydrolysis: The purified diastereomeric ester is hydrolyzed using a strong base (e.g., sodium hydroxide) to regenerate the optically pure menthol isomer, which is then recovered, often by steam distillation.

Modern Method: Enzymatic Kinetic Resolution

This technique utilizes the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer in a racemic mixture, allowing for the separation of the isomers.

Methodology:

-

Reaction Setup: A racemic mixture of a menthol isomer (e.g., dl-menthol) is dissolved in a non-polar organic solvent (e.g., n-hexane).

-

Enzyme and Acyl Donor: An immobilized lipase (B570770) (e.g., from Candida rugosa or Thermomyces lanuginosus) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Selective Esterification: The mixture is incubated at a controlled temperature (e.g., 30°C). The lipase selectively catalyzes the esterification of one enantiomer (typically (-)-menthol) into its corresponding ester (e.g., (-)-menthyl acetate).

-

Monitoring: The reaction is monitored using Gas Chromatography (GC) until approximately 50% conversion is achieved, which theoretically yields the highest enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: The reaction is stopped by filtering off the immobilized enzyme. The resulting mixture, containing the unreacted (+)-menthol and the newly formed (-)-menthyl acetate, is separated using fractional distillation or column chromatography.

-

Hydrolysis (Optional): The separated (-)-menthyl acetate can be hydrolyzed back to (-)-menthol if desired.

Analytical Method: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation and quantification of all eight menthol stereoisomers.

Methodology:

-

Sample Preparation: The sample containing menthol isomers (e.g., essential oil or synthetic mixture) is diluted in a suitable solvent (e.g., ethanol (B145695) or hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

GC Column: A chiral capillary column is essential for separating the enantiomers. Cyclodextrin-based columns (e.g., beta- or gamma-cyclodextrin (B1674603) derivatives) are commonly employed. For complete separation of all eight isomers, a tandem column setup may be required[14].

-

Injector: Split/splitless inlet, typically set to 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the isomers based on their boiling points and interaction with the stationary phase. A typical program might start at 60°C, hold for 2 minutes, then ramp at 2-4°C/min to 180°C, and hold for 5 minutes[14].

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 200.

-

Data Analysis: Isomers are identified by their unique retention times. Their identity is confirmed by comparing their mass spectra against a reference library. Quantification is achieved by integrating the area of each corresponding peak.

-

Mechanism of Action: The TRPM8 Signaling Pathway

The characteristic cooling sensation produced by menthol is mediated by its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel found in the plasma membrane of sensory neurons[8]. (-)-Menthol is the most potent agonist for this receptor[14].

The activation of TRPM8 is a complex process modulated by various intracellular factors, including phosphatidylinositol 4,5-bisphosphate (PIP2) and G-proteins.

Signaling Cascade:

-

Binding: (-)-Menthol binds to a specific pocket within the TRPM8 channel protein.

-

Channel Opening: This binding event stabilizes the open conformation of the channel.

-

Cation Influx: The open channel allows the influx of extracellular cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron[14].

-

Depolarization: The influx of positive ions leads to the depolarization of the sensory neuron's membrane.

-

Action Potential: If the depolarization reaches the threshold, it triggers an action potential.

-

Signal to Brain: This electrical signal propagates along the nerve fiber to the brain, where it is interpreted as a sensation of cold.

-

Modulation: The channel's sensitivity is modulated by plasma membrane PIP2, which is essential for its function. Activation of Gq-coupled receptors can lead to the hydrolysis of PIP2 by Phospholipase C (PLC), which in turn inhibits TRPM8 activity. The Gαq subunit can also directly bind to and inhibit the channel, sensitizing it to lower levels of PIP2[1][6].

Conclusion

The journey of menthol from a traditional herbal remedy to a well-characterized molecule with a defined pharmacological target is a testament to centuries of scientific advancement. The initial isolation and subsequent "painstaking" resolution of its eight stereoisomers laid the groundwork for understanding the critical structure-activity relationship that governs its unique cooling properties. Modern synthetic and analytical methods now allow for the production and quality control of highly pure (-)-menthol, meeting the demands of numerous industries. For researchers and drug development professionals, the story of menthol serves as a classic example of natural product chemistry, stereoselectivity, and receptor pharmacology, with the TRPM8 channel remaining a key target for the development of novel analgesics and therapeutic agents.

References

- 1. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 23283-97-8 (1S,2R,5R)-(+)-Isomenthol AKSci 1638AP [aksci.com]

- 3. benchchem.com [benchchem.com]

- 4. 51. Researches in the menthone series. Part XI. Diagnosis and characterisation of the stereoisomeric menthols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. webqc.org [webqc.org]

- 6. (-)-Menthol | C10H20O | CID 16666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 11. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edu.rsc.org [edu.rsc.org]

- 13. Solved 6) (8 Marks) The structure and properties of | Chegg.com [chegg.com]

- 14. (1S,2S,5R)-(+)-新薄荷醇 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Chirality of Menthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol (B31143), a cyclic monoterpene alcohol, is a compound of significant interest across the pharmaceutical, food, and fragrance industries. Its molecular structure contains three chiral centers, giving rise to eight distinct stereoisomers.[1][2] These isomers, while chemically identical in composition, exhibit unique spatial arrangements of their atoms, leading to profound differences in their physicochemical properties, sensory profiles, and biological activities. The most well-known of these is (-)-menthol, prized for its characteristic minty aroma and potent cooling sensation.[2]

This technical guide provides a comprehensive overview of the eight stereoisomers of menthol. It details their specific properties, explores the molecular mechanisms behind their famed cooling effect, and presents detailed experimental protocols for their analysis. The information is structured to serve as a valuable resource for researchers and professionals in drug development and sensory science.

The Stereoisomers of Menthol

The menthol molecule (2-isopropyl-5-methylcyclohexanol) has three chiral carbons at positions 1, 2, and 5 of the cyclohexane (B81311) ring. This results in 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.[1][2] The four diastereomeric pairs are known as menthol, isomenthol, neomenthol, and neoisomenthol. Within each pair, there is a (+)/(d) and a (-)/(l) enantiomer. The most stable and common isomer is (-)-menthol, where all three substituents (hydroxyl, isopropyl, and methyl groups) are in the equatorial position on the chair-conformation cyclohexane ring.[2][3]

Physicochemical Properties of Menthol Stereoisomers

The subtle changes in the 3D arrangement of atoms lead to a vast range of properties, from the highly sought-after cooling mint of (-)-menthol to the musty and ineffective profiles of its diastereomers.

| Stereoisomer | IUPAC Configuration | Melting Point (°C) | Boiling Point (°C) |

| (-)-Menthol | (1R,2S,5R) | 42-45 | 216 |

| (+)-Menthol | (1S,2R,5S) | 42-43 | 216 |

| (-)-Isomenthol | (1R,2S,5S) | 81.5 | 218 |

| (+)-Isomenthol | (1S,2R,5R) | 81.5 | 218 |

| (-)-Neomenthol | (1R,2R,5S) | -15 | 212 |

| (+)-Neomenthol | (1S,2S,5R) | -15 | 212 |

| (-)-Neoisomenthol | (1S,2S,5S) | - | 214 |

| (+)-Neoisomenthol | (1R,2R,5R) | - | 214 |

Biological Activity: The Cooling Sensation and Beyond

The most well-known biological effect of menthol is the sensation of coolness, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][4] TRPM8 is a non-selective cation channel that is also activated by cold temperatures. The stereochemistry of menthol plays a crucial role in its ability to activate this receptor.[4]

TRPM8 Receptor Activation

The cooling sensation is a result of the stereospecific interaction between menthol isomers and the TRPM8 ion channel.[2] (-)-Menthol is the most potent agonist of TRPM8. Upon binding, it stabilizes the channel's open state, leading to an influx of Ca²⁺ and Na⁺ ions. This depolarizes the sensory neuron, which then sends a signal to the brain that is interpreted as a cooling sensation.[2] The different affinities and efficacies of the various stereoisomers for TRPM8 account for their varied cooling intensities.

Quantitative Comparison of TRPM8 Activation

The potency of different menthol stereoisomers in activating TRPM8 has been quantified using electrophysiology. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the isomer required to elicit 50% of the maximal response.[4]

| Stereoisomer | EC₅₀ at +80 mV (µM)[2] | Normalized Max. Current at +80 mV[4] |

| (-)-Menthol | 62.64 ± 1.2 | 1.00 |

| (+)-Menthol | 166.41 ± 14.1 | 0.96 ± 0.05 |

| (+)-Isomenthol | 215.17 ± 15.2 | - |

| (+)-Neomenthol | 206.22 ± 11.4 | - |

| (+)-Neoisomenthol | 209.73 ± 13.9 | - |

These data clearly demonstrate that (-)-menthol is the most potent activator of TRPM8, exhibiting the lowest EC₅₀ value.[2] The other stereoisomers are significantly less potent, with their concentration-dependent activation curves shifted to higher concentrations.[2]

Other Biological Activities

Beyond TRPM8, menthol isomers interact with other neuronal receptors in a stereospecific manner:

-

Nicotinic Acetylcholine Receptors (nAChRs): (-)-Menthol is a more potent non-competitive inhibitor of human α4β2 nAChRs than (+)-menthol.[5] This has implications for its effects on the nervous system.

-

GABA-A Receptors: Research has indicated that the stereoisomers of menthol exhibit selective activity at the GABA(A) receptor, which can have sedative, anxiolytic, and anticonvulsant effects.[4]

Experimental Protocols

The separation and quantitative analysis of menthol stereoisomers are critical for quality control in the pharmaceutical and flavor industries. Gas chromatography and high-performance liquid chromatography are common methods employed for this purpose.[6]

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Normal-phase HPLC is a robust method for the separation of the four diastereomeric pairs of menthol. This technique leverages the polarity differences between the isomers for separation on a polar stationary phase.[1]

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Refractive Index (RI) detector.[1]

-

Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 98:2 v/v).[7]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Column Temperature: Ambient or controlled (e.g., 35°C).[8]

-

Sample Preparation: Dissolve the sample in the mobile phase.

Note: Complete baseline resolution of all four diastereomeric pairs can be achieved with this method.[1] Due to the lack of a strong chromophore in the menthol molecule, UV detection sensitivity is low. Pre-column derivatization with a UV-active or fluorescent tag can enhance detection and enable the separation of enantiomers on a standard achiral column by forming diastereomeric derivatives.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomer Separation

For the separation of all eight stereoisomers, a chiral stationary phase is required. Tandem capillary chiral columns in GC-MS have been shown to be effective.[9]

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).[9]

-

Columns: Tandem chiral capillary columns, for example, a CycloSil-B column followed by a BGB-175 column.[9][10]

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve separation, for example, starting at 45°C, ramping to 100°C, holding, then ramping to 200°C and holding.[10]

-

Detector: Mass Spectrometer (MS) operating in scan or selected ion monitoring (SIM) mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent like ethanol.[11]

This method allows for the successful separation and quantification of all eight menthol optical isomers.[9]

Conclusion

The chirality of the menthol molecule is a critical determinant of its physical, sensory, and biological properties. For professionals in drug development, understanding these structure-activity relationships is crucial for designing molecules that target specific receptors, like TRPM8, for therapeutic applications such as analgesia.[2] The detailed protocols provided herein offer a foundation for the precise analysis and characterization of these and other chiral compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns [spkx.net.cn]

- 10. coresta.org [coresta.org]

- 11. gcms.cz [gcms.cz]

A Beginner's Guide to the Synthesis of (+/-)-Menthol from Thymol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of racemic menthol (B31143), (+/-)-menthol, from the readily available starting material, thymol (B1683141). The core of this transformation lies in the catalytic hydrogenation of the aromatic ring of thymol. This process, while conceptually straightforward, offers a rich landscape for exploring various catalysts and reaction conditions, making it an excellent case study for chemists at all levels. This document outlines the fundamental principles, detailed experimental protocols for common catalysts, and a summary of quantitative data to guide laboratory practice.

Introduction to Thymol to Menthol Synthesis

The conversion of thymol to menthol is a classic example of a reduction reaction in organic chemistry, specifically, the hydrogenation of a phenol (B47542) to a cyclohexanol (B46403) derivative. The process involves the addition of hydrogen across the double bonds of the aromatic ring in thymol, resulting in the formation of the saturated cyclohexane (B81311) ring of menthol. This reaction is not stereospecific and produces a mixture of stereoisomers of menthol, collectively known as this compound or racemic menthol.

The general chemical transformation is as follows:

Caption: Overall reaction for the conversion of thymol to this compound.

Catalytic Hydrogenation: The Core Reaction

The hydrogenation of thymol requires a catalyst to facilitate the addition of hydrogen. Several heterogeneous catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the reaction rate, yield, and isomeric distribution of the menthol product. The most commonly employed catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Ruthenium on Alumina (Ru/Al2O3).

Key Parameters Influencing the Reaction

-

Catalyst: The nature of the metal catalyst and its support significantly impacts the reaction. Noble metal catalysts like Pd and Ru are generally more active at lower temperatures and pressures than nickel-based catalysts.

-

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or changes in stereoselectivity.

-

Solvent: The choice of solvent can influence the solubility of thymol and the interaction with the catalyst surface. Common solvents include methanol (B129727) and ethanol.

-

Reaction Time: Sufficient reaction time is crucial to ensure complete conversion of thymol.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the hydrogenation of thymol to this compound using different catalysts.

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield of this compound (%) | Reference |

| Raney Nickel | 120-130 | 3.0 - 4.0 | Ethanol | ~98% (total isomers) | [1] |

| 10% Pd/C | 120-130 | 3.0 - 4.0 | Methanol | ~99% (total isomers) | [1] |

| 10% Pt/C | 120-130 | 3.0 - 4.0 | Methanol | ~97% (total isomers) | [1] |

| Ru/Al2O3 | 40 | Not Specified | Ethanol | Not specified, mixture of isomers | [2] |

| Copper Chromite | Not Specified | Not Specified | Not Specified | Not Specified | [3] |

Note: The yields reported are for the mixture of all menthol isomers. The proportion of the desired this compound may vary.

Detailed Experimental Protocols

The following are beginner-friendly, lab-scale protocols for the synthesis of this compound from thymol using two common catalysts.

Protocol 1: Hydrogenation using Raney Nickel

This protocol is adapted from a patented procedure and provides a robust method for the synthesis.[1]

Materials:

-

Thymol (250 g, 1.67 mol)

-

Ethanol (200 mL)

-

W-2 Raney Nickel catalyst (5 g)

-

High-pressure autoclave with a stirrer (1 L capacity)

-

Hydrogen gas source

Procedure:

-

Reaction Setup: In a 1 L high-pressure autoclave equipped with a stirrer, dissolve 250 g of thymol in 200 mL of ethanol. Carefully add 5 g of W-2 Raney Nickel catalyst to the solution.

-

Sealing and Purging: Seal the autoclave securely. Purge the reaction system with hydrogen gas to remove the air.

-

Pressurization and Heating: Pressurize the autoclave with hydrogen to 3.0 - 4.0 MPa. Begin heating the reaction mixture to 120-130 °C while stirring.

-

Reaction Monitoring: During the reaction, the pressure will decrease as hydrogen is consumed. Continuously add hydrogen to maintain the pressure in the range of 3.0 - 4.0 MPa. The reaction is complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen gas.

-

Work-up: Open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for reuse.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue is a mixture of menthol isomers. Further purification can be achieved by fractional distillation.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is also based on a patented method and offers an alternative catalytic system.[1]

Materials:

-

Thymol (250 g, 1.67 mol)

-

Methanol (200 mL)

-

10% Palladium on Carbon (Pd/C) catalyst (2.5 g)

-

High-pressure autoclave with a stirrer (1 L capacity)

-

Hydrogen gas source

Procedure:

-

Reaction Setup: In a 1 L high-pressure autoclave with a stirrer, dissolve 250 g of thymol in 200 mL of methanol. Carefully add 2.5 g of 10% Pd/C catalyst.

-

Sealing and Purging: Seal the autoclave and purge with hydrogen gas to remove air.

-

Pressurization and Heating: Pressurize the system with hydrogen to 3.0 - 4.0 MPa and heat to 120-130 °C with stirring.

-

Reaction Monitoring: Maintain the hydrogen pressure at 3.0 - 4.0 MPa by adding more hydrogen as it is consumed. The reaction is complete when there is no further hydrogen uptake.

-

Cooling and Depressurization: Cool the autoclave to room temperature and carefully release the excess pressure.

-

Work-up: Open the autoclave and filter the reaction mixture to separate the Pd/C catalyst.

-

Purification: Remove the methanol from the filtrate by rotary evaporation to obtain the crude mixture of menthol isomers. This mixture can be further purified by fractional distillation.

Visualizing the Process

Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis.

Caption: Chemical transformation from thymol to this compound.

Experimental Workflow

This diagram outlines the general steps involved in the laboratory synthesis.

References

A Technical Guide to the Natural Sources, Extraction, and Synthesis of Racemic Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol (B31143), a cyclic monoterpene alcohol, is a compound of significant interest across the pharmaceutical, cosmetic, and food industries, primarily valued for its characteristic cooling sensation and minty aroma. The menthol molecule possesses three chiral centers, resulting in eight possible stereoisomers. In nature, menthol is predominantly found as the pure (-)-menthol stereoisomer (also known as l-menthol).[1][2][3] Synthetic menthol, in contrast, is often produced as a racemic mixture, which contains equal amounts of (-)-menthol and (+)-menthol (d-menthol).[1]

This technical guide provides an in-depth overview of the natural sources of menthol, the industrial processes for its extraction and purification, and the primary synthetic routes for producing racemic menthol. Detailed experimental protocols, quantitative data, and process diagrams are included to serve as a valuable resource for professionals in research and development.

Natural Sources and Stereochemistry

The primary natural sources of menthol are plants belonging to the Mentha genus. While these sources are rich in menthol, it is crucial to note that they almost exclusively produce the (-)-menthol enantiomer.[2][4] Racemic menthol is not found in significant quantities in nature and is a product of chemical synthesis.

The most commercially significant plant sources for natural (-)-menthol extraction are:

-

Mentha arvensis (Corn Mint or Wild Mint): This is the most important global source of natural menthol.[3][5] The essential oil extracted from M. arvensis is exceptionally rich in menthol, with concentrations often ranging from 70% to 90%.[5]

-

Mentha x piperita (Peppermint): While also a major source, peppermint oil generally has a lower menthol concentration, typically between 30% and 60%.[5]

The concentration of menthol in these plants is influenced by factors such as cultivar, climate, soil conditions, and harvest time.[5]

Table 1: Menthol Content in Essential Oils of Primary Natural Sources

| Plant Species | Common Name | Typical (-)-Menthol Concentration in Essential Oil (%) |

| Mentha arvensis | Corn Mint / Japanese Mint | 70 - 90%[5] |

| Mentha x piperita | Peppermint | 30 - 60%[5] |

Extraction and Purification of Natural (-)-Menthol

The industrial process for obtaining pure (-)-menthol from plant material is a multi-step procedure involving the extraction of essential oil followed by purification and crystallization.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the most common commercial method for extracting essential oils from Mentha species.[5][6][7] The process involves passing pressurized steam through the harvested and often partially dried plant material.[5][8] The steam ruptures the plant's oil glands, causing the volatile essential oils to vaporize.[8] This mixture of steam and oil vapor is then passed through a condenser, which cools it back into a liquid form.[9][10] Because the essential oil is immiscible with water, it can be easily separated.[10]

-

Preparation: Partially dry freshly harvested Mentha arvensis leaves to reduce moisture content. Weigh the plant material to later calculate the yield.[11][12]

-

Charging the Still: Load the dried leaves into a stainless steel still, ensuring the material is packed firmly to prevent steam from creating channels and escaping without full contact.[11]

-

Steam Generation: Introduce steam, typically at a temperature between 100°C and a pressure of 15-20 PSI, into the bottom of the still.[5][8] The elevated pressure allows for distillation at temperatures below the normal boiling point of the oil components, protecting them from thermal degradation.[8]

-

Vaporization: As steam passes through the plant material, it carries the volatile compounds, including menthol, into a condenser.[8]

-

Condensation and Separation: The vapor mixture is cooled in the condenser. The resulting liquid, a mixture of essential oil and water (hydrosol), is collected in a separator vessel (e.g., a Florentine flask).[10] The less dense essential oil floats on top of the water and is decanted.[10]

-

Drying: Remove residual water from the collected oil by adding an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), followed by filtration.[12]

Purification and Crystallization

The crude essential oil is a complex mixture. To isolate pure (-)-menthol, which is solid at room temperature, a crystallization process is employed.[3]

-

Cooling (Chilling): The crude mint oil is chilled to a low temperature, often between -20°C and -45°C.[5][13]

-

Crystal Formation: As the oil cools, the high concentration of (-)-menthol exceeds its solubility, causing it to crystallize out of the solution.[5]

-

Separation: The solid menthol crystals are separated from the remaining liquid, now referred to as dementholized oil (DMO), via centrifugation or filtration.[5][13] The yield of menthol crystals from the essential oil can be around 52.3%.[12]

-

Recrystallization (Optional): For higher purity, the collected crystals can be dissolved in a minimal amount of a suitable hot solvent (like ethanol (B145695) or hexane) and then cooled slowly. This process of recrystallization helps to form highly pure menthol crystals by excluding impurities.[14]

The overall workflow for extracting natural menthol is depicted below.

Synthesis of Racemic Menthol

Racemic menthol is produced industrially through chemical synthesis, most commonly starting from thymol (B1683141) or m-cresol (B1676322).[1][15][16] This approach is economically attractive as it utilizes readily available petrochemical feedstocks.[4]

The Symrise Process (Hydrogenation of Thymol)

A classic and widely used industrial method involves the hydrogenation of thymol.[15][16][17]

-

Thymol Synthesis: The process often begins with the alkylation of m-cresol with propene to produce thymol.[17][18]

-

Hydrogenation: Thymol is catalytically hydrogenated. This reaction reduces the aromatic ring, creating a mixture of all eight possible menthol stereoisomers in their racemic forms ((±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol).[16][17]

-

Purification: The desired (±)-menthol (racemic menthol) is separated from the other isomers via fractional distillation.[15][17] The undesired isomers can often be recycled back into the process.[17]

Note: Industrial processes are proprietary. The following is a representative laboratory-scale protocol based on established chemical principles.

-

Reaction Setup: In an autoclave or high-pressure reactor, place thymol and a hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst).[17][19]

-

Hydrogenation: Seal the reactor, purge with an inert gas, and then introduce hydrogen gas to a high pressure (e.g., >25 lbs/in²).[19] Heat the mixture to a temperature range of 180-210°C while agitating.[19] The reaction proceeds until hydrogen uptake ceases, indicating the complete reduction of thymol.[19]

-

Workup: Cool the reactor and carefully vent the excess hydrogen. Decant or filter the reaction mixture to remove the catalyst.

-

Purification: Subject the crude product mixture to fractional distillation under vacuum.[14] Collect the fraction that distills at the boiling point corresponding to racemic menthol (e.g., 105-107°C at 15 mmHg).[19] Upon cooling, this fraction will solidify into crystalline racemic menthol.

Table 2: Comparison of Natural Extraction vs. Synthetic Production

| Feature | Natural Extraction | Synthetic Production (Thymol Route) |

| Starting Material | Mentha species (e.g., M. arvensis) | m-Cresol, Propene[17] |

| Primary Product | (-)-Menthol (l-Menthol)[2] | (±)-Menthol (Racemic Menthol)[1][15] |

| Key Process Steps | Steam Distillation, Crystallization[5][13] | Alkylation, Catalytic Hydrogenation, Distillation[17] |

| Stereochemical Control | Biosynthetically controlled (produces one enantiomer)[2] | Uncontrolled hydrogenation (produces a racemic mixture of isomers)[17] |

| Advantages | "Natural" label, established process | Low-cost feedstocks, not subject to agricultural variability[4] |

| Disadvantages | Subject to crop variability and weather[4] | Produces a mixture of isomers requiring separation, petrochemical source[4][17] |

Resolution of Racemic Menthol

For applications requiring enantiomerically pure (-)-menthol, the racemic mixture produced by synthesis can be resolved. A common industrial method is preferential crystallization.[17]

-

Esterification: The racemic menthol is reacted with an acid (e.g., benzoic acid) to form a mixture of diastereomeric menthyl esters.[17]

-

Seeded Crystallization: The ester mixture is dissolved in a solvent and cooled. A seed crystal of pure (-)-menthyl benzoate (B1203000) is added, which induces the preferential crystallization of only the (-)-menthyl benzoate ester.[15][17]

-

Hydrolysis: The separated (-)-menthyl benzoate crystals are then hydrolyzed (saponified) to yield highly pure (-)-menthol.[17][18] The remaining mother liquor, rich in the (+)-menthyl ester, can be recycled.[17]

Conclusion

The production of menthol is a tale of two distinct pathways. Natural sources, primarily Mentha arvensis, provide enantiomerically pure (-)-menthol through well-established extraction techniques like steam distillation and crystallization. In contrast, racemic menthol is the product of industrial chemical synthesis, most notably through the hydrogenation of thymol. This synthetic route offers a stable and cost-effective alternative to agriculture-dependent natural extraction. Understanding the origins, stereochemistry, and production methods of both natural and racemic menthol is critical for researchers and professionals in selecting the appropriate material for pharmaceutical, cosmetic, and flavor applications.

References

- 1. britannica.com [britannica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]

- 5. benchchem.com [benchchem.com]

- 6. iscientific.org [iscientific.org]

- 7. cyberleninka.ru [cyberleninka.ru]

- 8. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 9. rockymountainoils.com [rockymountainoils.com]

- 10. ellementalpro.com [ellementalpro.com]

- 11. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Preparation of natural menthol crystals - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 19. US2871272A - Racemization of optically active menthol - Google Patents [patents.google.com]

Conformational Analysis of Menthol Diastereomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol (B31143) (2-isopropyl-5-methylcyclohexanol) is a naturally occurring monoterpene alcohol renowned for its characteristic minty aroma and cooling sensation.[1] It possesses three chiral centers, giving rise to eight stereoisomers, which are grouped into four diastereomeric pairs: menthol, isomenthol, neomenthol, and neoisomenthol.[2] These diastereomers exhibit distinct sensory and biological properties, a direct consequence of their unique three-dimensional structures. A thorough understanding of the conformational preferences of these molecules is therefore crucial for applications in the pharmaceutical, flavor, and fragrance industries.[3] This technical guide provides an in-depth analysis of the conformational landscape of menthol diastereomers, focusing on their relative stabilities, the experimental and computational methods used for their characterization, and the quantitative data that defines their structures.

The conformational flexibility of the menthol diastereomers is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the orientation of the three substituents: a hydroxyl group, a methyl group, and an isopropyl group.[4] The interplay of steric and electronic effects governs the equilibrium between different chair conformers, with a strong preference for conformations that minimize steric strain by placing bulky substituents in the equatorial position.[5]

Conformational Equilibria of Menthol Diastereomers

The stability of the chair conformations of substituted cyclohexanes is largely influenced by the steric hindrance between the substituents and the rest of the ring. The energy difference between placing a substituent in an axial versus an equatorial position is known as the A-value.[6] Larger A-values indicate a greater preference for the equatorial position. The A-values for the substituents in menthol are approximately 1.7 kcal/mol for the methyl group, 2.2 kcal/mol for the isopropyl group, and 0.6-1.0 kcal/mol for the hydroxyl group (the value for the hydroxyl group can be solvent-dependent).[6][7] These values are additive and can be used to estimate the relative energies of different conformers.

(-)-Menthol

In its most stable conformation, (-)-menthol has all three substituents—isopropyl, hydroxyl, and methyl—in the equatorial position, thus minimizing steric interactions.[8] This all-equatorial arrangement makes (-)-menthol the most stable of the four diastereomers. The alternative chair conformation, with all three substituents in the axial position, is significantly less stable and does not contribute substantially to the overall conformational equilibrium.[8]

Caption: Conformational equilibrium of (-)-menthol.

(+)-Isomenthol

For (+)-isomenthol, the most stable chair conformation places the hydroxyl and isopropyl groups in equatorial positions, while the methyl group is axial. In the flipped conformation, the hydroxyl and isopropyl groups become axial, and the methyl group becomes equatorial. Due to the large A-value of the isopropyl group, the conformation with an axial isopropyl group is significantly less stable.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. askthenerd.com [askthenerd.com]